molecular formula C3H2BrNO B165757 2-Bromooxazole CAS No. 125533-82-6

2-Bromooxazole

Cat. No.: B165757
CAS No.: 125533-82-6
M. Wt: 147.96 g/mol
InChI Key: YCHPNSOKVRTPES-UHFFFAOYSA-N
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Description

2-Bromooxazole is a heterocyclic organic compound with the molecular formula C3H2BrNO. It is a derivative of oxazole, where a bromine atom is substituted at the second position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromooxazole can be synthesized through several methods. One common approach involves the bromination of oxazole using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products:

  • Substituted oxazoles with various functional groups.
  • Coupled products with aryl or alkyl groups.
  • Reduced oxazole derivatives.

Scientific Research Applications

2-Bromooxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Chlorooxazole: Similar structure but with a chlorine atom instead of bromine.

    2-Iodooxazole: Contains an iodine atom, making it more reactive in certain coupling reactions.

    2-Fluorooxazole: Fluorine substitution provides different electronic properties and reactivity.

Uniqueness of 2-Bromooxazole: this compound is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. Its bromine atom provides a good leaving group for substitution reactions and participates effectively in cross-coupling reactions, offering versatility in organic synthesis .

Properties

IUPAC Name

2-bromo-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNO/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHPNSOKVRTPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565645
Record name 2-Bromo-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125533-82-6
Record name 2-Bromo-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromooxazole
Reactant of Route 2
2-Bromooxazole
Reactant of Route 3
2-Bromooxazole
Reactant of Route 4
2-Bromooxazole
Reactant of Route 5
2-Bromooxazole
Reactant of Route 6
2-Bromooxazole
Customer
Q & A

Q1: Why is 2-bromooxazole a useful building block for synthesizing diverse oxazole derivatives?

A1: this compound serves as a valuable starting material for synthesizing various substituted oxazoles via palladium-catalyzed Suzuki coupling reactions. The bromine atom acts as a leaving group, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the oxazole ring. []

Q2: What are the advantages of using Suzuki coupling for functionalizing oxazoles compared to traditional methods?

A2: Traditional methods for synthesizing substituted oxazoles often rely on condensation reactions requiring harsh conditions and multi-step syntheses of precursors. Suzuki coupling offers a milder and more efficient approach, allowing for late-stage diversification of the oxazole core. This strategy enables the rapid generation of diverse oxazole libraries, which is particularly beneficial for drug discovery efforts. []

Q3: Are there any limitations to using this compound in Suzuki couplings?

A3: While the paper primarily focuses on 2-phenyl-4-trifloyloxazole, it does mention previous work utilizing this compound in Suzuki couplings. [] Further research might be needed to fully explore potential limitations of this compound in these reactions, such as its reactivity with different boronic acid partners or potential side reactions.

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